1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene
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Overview
Description
1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene typically involves the introduction of the trimethylsilyl group to a pre-formed benzene ring with the desired substituents. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding the parent benzene derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Products include 3,5-dimethyl-4-methoxybenzoic acid or 3,5-dimethyl-4-methoxybenzaldehyde.
Reduction: The major product is 3,5-dimethyl-4-methoxybenzene.
Substitution: Products vary depending on the substituent introduced, such as 3,5-dimethyl-4-methoxybenzyl chloride.
Scientific Research Applications
1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. In substitution reactions, the trimethylsilyl group can be selectively removed or replaced, allowing for precise modifications of the molecule.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Used in similar applications but differs in the presence of an alkyne group.
1-(Trimethylsilyl)imidazole: Utilized as a derivatization reagent for selective silylation of hydroxyl groups.
1-(Trimethylsilyl)propionyl-lysergic acid diethylamide: A psychotropic substance with a different core structure but similar trimethylsilyl modification.
Uniqueness: 1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methyl and methoxy groups, along with the trimethylsilyl group, makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-9-7-11(14(4,5)6)8-10(2)12(9)13-3/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTZGESMAZLOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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